molecular formula C27H39N5O2 B14658588 N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine CAS No. 51125-91-8

N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B14658588
CAS No.: 51125-91-8
M. Wt: 465.6 g/mol
InChI Key: SEXSJOWAWHDSRN-UHFFFAOYSA-N
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Description

N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine is a complex organic compound that features a combination of morpholine, naphthalene, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine typically involves multi-step organic reactionsThe final step involves the formation of the imidazole ring under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine is unique due to its combination of morpholine, naphthalene, and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest .

Properties

CAS No.

51125-91-8

Molecular Formula

C27H39N5O2

Molecular Weight

465.6 g/mol

IUPAC Name

N-[4-morpholin-4-yl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C27H39N5O2/c1-2-6-24-23(4-1)5-3-7-25(24)27(22-30-26-28-10-11-29-26,8-12-31-14-18-33-19-15-31)9-13-32-16-20-34-21-17-32/h1-7H,8-22H2,(H2,28,29,30)

InChI Key

SEXSJOWAWHDSRN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NCC(CCN2CCOCC2)(CCN3CCOCC3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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